Tryptophan radical

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

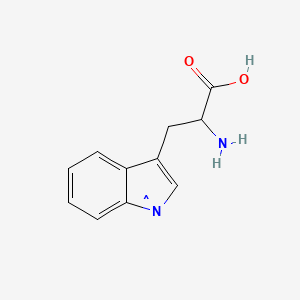

Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Tryptophan Radicals in Enzymatic Reactions

Tryptophan radicals are integral to the function of several enzymes. For instance, in lignin peroxidase from Phanerochaete chrysosporium, a catalytically active tryptophan radical participates in long-range electron transfer to the heme cofactor. This process is vital for lignin degradation, which is essential in bioremediation and biofuel production . Quantum mechanical/molecular mechanics simulations have provided insights into the behavior of these radicals within enzymatic systems, highlighting their role in facilitating redox reactions .

Electron Spin Resonance Studies

Recent studies utilizing electron spin resonance (ESR) spectroscopy have successfully detected this compound cations, revealing their involvement in oxidation-reduction processes within proteins. The hyperfine coupling constants obtained from these studies support the hypothesis that tryptophan radicals can serve as intermediates in various biochemical pathways .

Nutritional Applications

Antioxidant Properties

Tryptophan has been identified as a potent antioxidant. Research indicates that tryptophan released from human milk exhibits significant free radical scavenging activity, suggesting its potential benefits in infant nutrition . The addition of tryptophan to infant formulas has been shown to enhance their antioxidant properties, making it a valuable component for promoting health in early life stages.

Dietary Supplementation

Given its antioxidant capabilities, tryptophan supplementation may help mitigate oxidative stress-related conditions. Studies have demonstrated that tryptophan radicals can react rapidly with superoxide radicals, indicating their potential role in protecting biological systems from oxidative damage . This property makes tryptophan an appealing candidate for dietary supplements aimed at improving overall health.

Pharmaceutical Applications

Drug Development

The unique reactivity of tryptophan radicals has implications for drug development. Their ability to participate in electron transfer processes suggests potential applications in designing drugs that target oxidative stress-related diseases . Moreover, understanding the mechanisms by which tryptophan radicals interact with other biomolecules can aid in developing therapeutic strategies against conditions such as neurodegenerative diseases.

Case Studies

Analyse Chemischer Reaktionen

Formation of Tryptophan Radicals

-

Oxidation: Tryptophan radicals are typically formed via oxidation reactions, often mediated by enzymes or other oxidizing agents . For instance, the diheme enzyme MauG utilizes tryptophan radical chemistry to catalyze the formation of a tryptophan tryptophylquinone cofactor . This process involves a six-electron oxidation occurring in three discrete two-electron catalytic steps .

-

Electron Transfer: this compound cations can serve as intermediates in electron transfer processes between a heme group and a protein .

-

Gas-Phase Formation: In gas-phase studies, tryptophan pi-radical cations can be formed via electron transfer during the dissociation of ternary metal complexes . N-indolyl radicals can be formed by homolytic cleavage of the NO group from N-nitrosylated tryptophan during gas-phase fragmentation .

Chemical Reactions of Tryptophan Radicals

-

Dimerization: Tryptophan radicals can undergo rapid recombination reactions to form tryptophan-tryptophan cross-linked species . Rate constants for tryptophan dimerization in tryptophan-containing peptides have been determined to be 2-6 × 10^8 M^-1s^-1 by pulse radiolysis . Peptide charge and molecular mass correlated negatively with these rate constants .

-

Reaction with Oxygen Species: Tryptophan radicals can react with superoxide or molecular oxygen to form tryptophan hydroperoxide, which can then rearrange into N-formylkynurenine and kynurenine . Tryptophan can also react directly with singlet oxygen and ozone, leading to the formation of N-formylkynurenine and kynurenine .

-

Radical Scavenging: Tryptophan metabolites can act as radical scavengers . The radical reactivity of tryptophan metabolites varies widely, with some metabolites being more reactive than alpha-tocopherol, while others have reactivity similar to butylated hydroxytoluene .

Spectroscopic Characterization

-

ESR Spectroscopy: Fast-flow electron spin resonance (ESR) spectroscopy can be used to detect free radicals formed from the reaction of L-tryptophan with Ce4+ in an acidic aqueous environment . Computer simulations of the ESR spectra from L-tryptophan and several isotopically modified forms support the detection of the L-tryptophan radical cation .

-

UV-Visible Absorbance Spectroscopy: UV-visible absorbance spectroscopy can be employed to characterize tryptophan-derived diradical species .

-

Infrared Multiple-Photon Dissociation Spectroscopy: Regiospecifically formed N-species can be characterized by infrared multiple-photon dissociation spectroscopy, which reveals whether the tryptophan-N radical remains a nitrogen radical or rearranges into a π-radical cation .

Role in Protein Modification and Damage

-

Side-Chain Modification and Backbone Fragmentation: Many radicals react rapidly with proteins, resulting in side-chain modification, backbone fragmentation, aggregation, and changes in structure and function .

-

Protein Aggregation: Tryptophan dimerization can lead to protein aggregation and may serve as a marker of radical-mediated protein damage .

-

Oxidative Stress: Tryptophan radicals are involved in oxidative protein modification during oxidative stress .

Data Table

The following table summarizes hyperfine coupling constants (HFCs) from ESR spectra of the L-tryptophan radical cation and its isotopically substituted forms :

| Cation radical | a N-1 | a HN-1 | a H β(1) | a H β(2) | a H C-4 | a H C-2 | a H C-6 | a H C-5 | a H C-7 |

|---|---|---|---|---|---|---|---|---|---|

| L-tryptophan | 0.20 | 0.35 | 0.71 | 1.07 | 0.54 | 0.51 | 0.42 | 0.13 | 0.06 |

| L-[15N 2]tryptophan | 0.28 | 0.35 | 0.71 | 1.08 | 0.54 | 0.51 | 0.42 | 0.12 | 0.06 |

| L-[indole N-2H]-tryptophan | 0.19 | 0.05 | 0.70 | 1.08 | 0.56 | 0.52 | 0.42 | 0.14 | 0.05 |

(mT = millitesla)

Mechanistic Aspects

-

Diradical Intermediate: In the biosynthesis of tryptophan tryptophylquinone, a tryptophan-based diradical is formed as an intermediate . This diradical subsequently loses two protons and combines to form a cross-link .

-

Hydrogen Atom Transfer: Hydrogen atom transfer occurs in the radical cations of tryptophan .

-

Radical Migration: Radical migration can occur between tryptophan and cysteine or tyrosine side chains within short peptides .

Eigenschaften

Molekularformel |

C11H11N2O2 |

|---|---|

Molekulargewicht |

203.22 g/mol |

InChI |

InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15) |

InChI-Schlüssel |

UMQXPTSGLUXAQK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.